molecular formula C16H18N2O3S B2729284 3-(benzenesulfonamido)-N-(3-methylphenyl)propanamide CAS No. 881934-18-5

3-(benzenesulfonamido)-N-(3-methylphenyl)propanamide

Cat. No.: B2729284
CAS No.: 881934-18-5
M. Wt: 318.39
InChI Key: NJFADYCYZKKSNW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound could be predicted based on its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine . The sulfonamide group is typically quite stable but could be hydrolyzed under strongly acidic or basic conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, with its melting and boiling points, solubility, and other properties depending on the exact arrangement of its atoms and the presence of any functional groups .

Scientific Research Applications

Pharmacological Applications

Synthesis and Characterization of Pharmaceutical Compounds : The synthesis and pharmacological characterization of sulfamethoxazole polymers demonstrate the compound's potential in creating antimicrobial drugs. By altering the structural components, researchers were able to enhance the pharmacological activity of sulfamethoxazole, indicating the critical role of functional groups in medicinal chemistry (Thamizharasi, Vasantha, & Reddy, 2002).

Chemical Synthesis Techniques

Novel Synthesis Methods : Research on electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide showcases innovative methods in synthesizing benzonitriles, which are key intermediates in pharmaceutical manufacturing. This process highlights the compound's utility in producing complex molecules efficiently (Anbarasan, Neumann, & Beller, 2011).

Anticancer and Antiviral Research

Anticancer and Anti-HCV Agent Development : A study involving the synthesis of celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, highlighted potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These findings underscore the versatility of such compounds in drug development for multiple conditions (Küçükgüzel et al., 2013).

Molecular Structure Analysis

Conformational Studies of Sulfonamides : Research on the conformational properties of benzenesulfonamides and their derivatives provides insights into their biochemical activity. This includes studies on their structures using rotational spectroscopy, which has implications for understanding how these molecules interact with biological targets (Vigorito et al., 2022).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to predict the mechanism of action. If it’s used as a drug, its mechanism would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, reactivity, and potential uses .

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-13-6-5-7-14(12-13)18-16(19)10-11-17-22(20,21)15-8-3-2-4-9-15/h2-9,12,17H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFADYCYZKKSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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